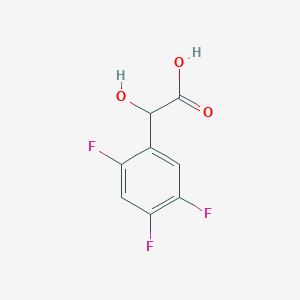

2,4,5-Trifluoromandelic acid

Description

Contextualization within Fluorinated Aromatic Alpha-Hydroxy Acid Chemistry

Fluorinated aromatic alpha-hydroxy acids, such as 2,4,5-Trifluoromandelic acid, represent a critical class of compounds in medicinal chemistry and materials science. cymitquimica.comresearchgate.net The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. researchgate.net Fluorine's high electronegativity and small atomic size can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govtandfonline.com

In the context of aromatic alpha-hydroxy acids, the fluorine atoms on the phenyl ring of this compound influence the acidity of the carboxylic acid group and the reactivity of the alpha-hydroxyl group. This strategic placement of fluorine atoms is a key aspect of modern drug design, where fine-tuning molecular properties is essential for developing effective therapeutic agents. nih.gov

Significance as a Versatile Intermediate in Organic Synthesis

This compound serves as a crucial and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.comgoogle.com One of its most notable applications is in the production of 2,4,5-trifluorophenylacetic acid, a key building block for the synthesis of certain pharmacologically active compounds. chemicalbook.comjustia.com

The conversion of this compound to 2,4,5-trifluorophenylacetic acid is a pivotal step in the synthesis of Sitagliptin, an oral antihyperglycemic drug used to treat type 2 diabetes. chemicalbook.comgoogleapis.com Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its synthesis relies on the availability of high-purity 2,4,5-trifluorophenylacetic acid derived from this compound. chemicalbook.comgoogleapis.com

Various synthetic routes have been developed to optimize the conversion of this compound. These processes are continually refined to improve yield, purity, and industrial applicability. googleapis.com For instance, research has focused on direct reduction reactions to convert this compound to 2,4,5-trifluorophenylacetic acid, aiming to create more efficient and cost-effective manufacturing processes. google.com The purity of the final product is critical, with methods like recrystallization from water being employed to achieve chemical purity levels of 99.2% to 99.7%. googleapis.comgoogle.com

The compound's utility extends beyond this specific application, as fluorinated building blocks are highly sought after in the development of new chemical entities with tailored properties for a range of research and development applications. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H5F3O3 | nih.gov |

| Molecular Weight | 206.12 g/mol | nih.gov |

| IUPAC Name | 2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid | nih.gov |

| Monoisotopic Mass | 206.01907850 Da | nih.gov |

| Hydrogen Bond Donor Count | 2 | chem960.com |

| Hydrogen Bond Acceptor Count | 6 | chem960.com |

| Rotatable Bond Count | 2 | chem960.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSNZRPLTBOIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,5 Trifluoromandelic Acid and Its Derivatives

Direct Fluorination Approaches to Mandelic Acid Derivatives

Direct fluorination to produce 2,4,5-trifluoromandelic acid is complex due to the multiple reactive sites on the mandelic acid scaffold. The aromatic ring, the benzylic carbon-hydrogen (C-H) bond, and the hydroxyl and carboxylic acid groups all present potential sites for reaction, making regioselectivity a significant challenge.

Research in the field of direct fluorination has more prominently focused on precursors like phenylacetic acid. A notable strategy involves the use of a charge-transfer complex formed between Selectfluor and 4-(dimethylamino)pyridine (DMAP). acs.orgorganic-chemistry.org This method demonstrates solvent-dependent selectivity. Under non-aqueous conditions (e.g., in acetonitrile), this system facilitates the direct fluorination of the benzylic C(sp³)–H bond of phenylacetic acid derivatives to cleanly form α-fluoro-α-arylcarboxylic acids. acs.orgorganic-chemistry.org Conversely, in the presence of water, the reaction pathway shifts to a decarboxylative fluorination, yielding a different set of products. acs.org

This research highlights a sophisticated approach to C-F bond formation at the benzylic position. However, direct, selective introduction of three fluorine atoms onto the phenyl ring of an existing mandelic acid molecule is not a commonly reported strategy, as building the fluorinated ring first is generally more efficient and controllable.

Multi-step Synthetic Pathways to this compound

Given the complexities of direct fluorination, multi-step syntheses are the predominant methods for preparing this compound. These routes typically involve constructing the trifluorinated phenyl ring first, followed by the elaboration of the mandelic acid side chain.

Synthesis from 2-Hydroxy-2-(trifluoromethyl)phenylacetic Acid Precursors

Synthetic routes starting from 2-hydroxy-2-(trifluoromethyl)phenylacetic acid precursors for the preparation of this compound are not prominently documented in surveyed scientific and patent literature. This suggests that such pathways may be less common or economically uncompetitive compared to other established methods.

Synthetic Routes Initiating from 2,4,5-Trifluorophenylacetic Acid

A logical and common strategy for synthesizing this compound involves the α-hydroxylation of a 2,4,5-trifluorophenylacetic acid derivative. This precursor is a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin and its own synthesis is well-established. chemicalbook.comossila.com

The typical process begins with the conversion of 2,4,5-trifluorophenylacetic acid to a more reactive species, such as an acid chloride or an ester. This is commonly achieved by reacting the acid with thionyl chloride or oxalyl chloride. The resulting derivative can then undergo α-bromination using a reagent like N-Bromosuccinimide (NBS). The final step is a nucleophilic substitution of the bromine atom with a hydroxyl group, typically achieved through hydrolysis with an aqueous base, to yield this compound.

| Step | Precursor | Reagents | Intermediate/Product | Purpose |

| 1 | 2,4,5-Trifluorophenylacetic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2,4,5-Trifluorophenylacetyl chloride | Activation of Carboxylic Acid |

| 2 | 2,4,5-Trifluorophenylacetyl chloride | N-Bromosuccinimide (NBS), Radical Initiator | α-Bromo-2,4,5-trifluorophenylacetyl chloride | α-Halogenation |

| 3 | α-Bromo-2,4,5-trifluorophenylacetyl chloride | Water (H₂O), Base | This compound | Hydrolysis/Hydroxylation |

Strategies Involving 2,4,5-Trifluoronitrobenzene and Malonate Derivatives

An effective multi-step pathway to 2,4,5-trifluorophenylacetic acid, a direct precursor to the target mandelic acid, starts with 2,4,5-trifluoronitrobenzene. This method leverages the high reactivity of the fluorine atom positioned para to the nitro group. google.com The synthesis involves a sequence of condensation, hydrolysis, reduction, and diazotization/fluorination reactions.

The key steps, as detailed in patent literature, are outlined below. google.comgoogle.com

| Step | Description | Starting Material | Reagents | Intermediate |

| A | Condensation | 2,4,5-Trifluoronitrobenzene | Diethyl malonate, Strong Base (e.g., NaH, NaOEt) | Diethyl 2,5-difluoro-4-nitrophenylmalonate |

| B | Hydrolysis & Decarboxylation | Diethyl 2,5-difluoro-4-nitrophenylmalonate | Acid (e.g., H₂SO₄), Water, Heat | 2,5-Difluoro-4-nitrophenylacetic acid |

| C | Nitro Reduction | 2,5-Difluoro-4-nitrophenylacetic acid | Reducing Agent (e.g., Fe, H₂/Pd-C) | 4-Amino-2,5-difluorophenylacetic acid |

| D | Diazotization & Fluorination | 4-Amino-2,5-difluorophenylacetic acid | NaNO₂, HBF₄ (Balz–Schiemann reaction) | 2,4,5-Trifluorophenylacetic acid |

Once 2,4,5-trifluorophenylacetic acid is obtained, it can be converted to this compound via the α-hydroxylation process described in section 2.2.2. This route is advantageous due to the use of relatively inexpensive and accessible starting materials. google.com

Optimization of Reaction Conditions and Process Efficiency in Industrial Synthesis

The industrial production of this compound is closely linked to the manufacturing of Sitagliptin. beilstein-journals.org Efficiency, cost, and waste reduction are paramount, leading to the development of optimized and streamlined synthetic processes.

One efficient industrial method starts from 1,2,4-trifluorobenzene, which undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum trichloride (B1173362) to produce 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. google.comgoogleapis.com This intermediate is then converted to this compound. A process described in patent literature details the hydrolysis of the chloro-ketone intermediate to an α-hydroxy ketone, followed by a haloform reaction or similar oxidation to yield the final mandelic acid product. googleapis.com

| Parameter | Details | Reference |

| Starting Material | 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone | googleapis.com |

| Key Transformation | Hydrolysis and rearrangement/oxidation | googleapis.com |

| Combined Yield | 84% - 90% | googleapis.com |

| Initial Purity (HPLC) | 98% - 99% | googleapis.com |

| Purified Purity (HPLC) | 99.2% - 99.7% | googleapis.com |

| Purification Method | Recrystallization from water | googleapis.com |

Chemical Transformations and Reactivity Profiles of 2,4,5 Trifluoromandelic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for reactions such as esterification and decarboxylation.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, typically involving a reaction with an alcohol in the presence of an acid catalyst to form an ester. chemistrylearner.com This process, known as Fischer-Speier esterification, is an equilibrium reaction. chemistrylearner.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for a subsequent nucleophilic attack by the alcohol. chemistrylearner.com

While 2,4,5-Trifluoromandelic acid possesses the necessary carboxylic acid functional group for this transformation, specific, documented examples of its esterification are not prevalent in the surveyed scientific literature. However, the general principles of Fischer esterification are applicable. The reaction would proceed by reacting this compound with an alcohol (R'OH) under acidic conditions.

Table 1: Generalized Fischer-Speier Esterification Reaction

| Reactants | Catalyst | Products |

|---|---|---|

| This compound | Acid (e.g., H₂SO₄) | 2,4,5-Trifluoromandelate Ester |

It is noteworthy that the alpha-hydroxy group within the same molecule could potentially lead to side reactions, such as self-esterification to form cyclic or polymeric structures under certain conditions, although such reactivity for this specific compound is not documented.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a reaction that does not readily occur with simple aliphatic carboxylic acids upon heating. libretexts.org However, the reaction is facilitated when specific structural features are present, such as a carbonyl group at the beta-position to the carboxylic acid. masterorganicchemistry.com

For alpha-hydroxy acids like this compound, acid-catalyzed decarbonylation (loss of carbon monoxide) to yield an aldehyde, carbon monoxide, and water is a known pathway for the general class of compounds. wikipedia.org The presence of strongly electron-withdrawing groups on the alpha carbon can also promote decarboxylation. libretexts.org In the case of this compound, the trifluorophenyl group is strongly electron-withdrawing. Despite these general principles, specific studies detailing the decarboxylation or decarbonylation pathways for this compound are not extensively covered in the available research.

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is highly deactivated towards electrophilic substitution due to the presence of three strongly electron-withdrawing fluorine atoms. Conversely, these substituents activate the ring for nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroarenes, where a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. lboro.ac.uk The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr reactions. organic-chemistry.orglboro.ac.uk

In related compounds like 2,4,5-trifluoronitrobenzene, the fluorine atom at the 4-position (para to the nitro group) exhibits high reactivity towards nucleophilic substitution. google.comgoogle.com This suggests that the fluorine atoms on the this compound ring are susceptible to displacement by strong nucleophiles. However, the primary transformation documented for this molecule in the context of pharmaceutical synthesis is the reduction of the side chain, not substitution on the ring. google.comgoogleapis.com Detailed research focusing on SNAr reactions specifically on the this compound molecule itself is limited in the reviewed literature.

Transformations of the Alpha-Hydroxy Group

The alpha-hydroxy group is a pivotal functional group in this compound, and its reduction is a well-documented and industrially significant reaction.

Reduction Reactions to Yield 2,4,5-Trifluorophenylacetic Acid

The direct conversion of this compound to 2,4,5-Trifluorophenylacetic acid is achieved through a reduction reaction that removes the alpha-hydroxy group. google.comgoogleapis.com This transformation is a critical step in the synthesis of Sitagliptin. googleapis.com A key challenge in this reduction is to selectively cleave the benzylic C-OH bond without causing hydrodefluorination (loss of fluorine atoms) on the aromatic ring. google.com

Two main pathways have been described for this reduction:

Direct One-Pot Reduction: More efficient, direct reduction methods have been developed. google.comgoogleapis.com One patented process describes a direct conversion using a reductant like phosphorous acid in the presence of an iodide catalyst (such as iodine or sodium iodide). google.com This method proceeds without the formation of other intermediates and successfully avoids the competing hydrodefluorination reaction. google.comgoogleapis.com

The purification of the starting material, this compound, can be achieved by recrystallization from water, yielding a product with high chemical purity (99.2% to 99.7%). google.comgoogleapis.com

Advanced Applications of 2,4,5 Trifluoromandelic Acid in Chemical Research

Strategic Building Block in Complex Organic Molecule Construction

The primary role of 2,4,5-Trifluoromandelic acid in complex organic synthesis is as a precursor to 2,4,5-Trifluorophenylacetic acid. lookchem.comchemicalbook.comchemicalbook.com This conversion is a critical step that transforms the mandelic acid derivative into a versatile intermediate for a wide range of applications. nbinno.comchemimpex.com The fluorinated phenylacetic acid structure is a key component in the development of pharmaceuticals and advanced materials. nbinno.comchemimpex.com

The synthesis of 2,4,5-Trifluorophenylacetic acid from this compound can be achieved through a reduction reaction. chemicalbook.comchemicalbook.com For instance, a process involves heating this compound with phosphorous acid (H₃PO₃) and a catalytic amount of sodium iodide (NaI). chemicalbook.comchemicalbook.com This method efficiently removes the alpha-hydroxy group from the mandelic acid, yielding the desired phenylacetic acid derivative. chemicalbook.comchemicalbook.com The resulting 2,4,5-Trifluorophenylacetic acid serves as a foundational element for constructing more elaborate molecular architectures. lookchem.comgoogle.com

Precursor in Pharmaceutical Synthesis Development

The derivatives of this compound are pivotal in the synthesis of various pharmacologically active compounds. chemicalbook.comnbinno.com Its role as a precursor to 2,4,5-Trifluorophenylacetic acid places it at the start of the synthetic pathway for several important classes of therapeutic agents. lookchem.comchemicalbook.com

This compound is a crucial starting material in the synthesis of the anti-diabetic drug Sitagliptin. chemicalbook.comossila.com Sitagliptin is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govmdpi.comnih.gov By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels in patients with type 2 diabetes. nih.govmdpi.com

The synthesis of Sitagliptin involves 2,4,5-Trifluorophenylacetic acid as a key intermediate, which is directly synthesized from this compound. chemicalbook.comossila.com This makes this compound an essential primary building block for this class of medication. chemicalbook.com

Beyond its role in diabetes medication, this compound, via its derivative 2,4,5-Trifluorophenylacetic acid, is utilized in the development of kinase inhibitors. lookchem.comchemicalbook.comchemicalbook.com Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk

Specifically, 2,4,5-Trifluorophenylacetic acid is used in the synthesis of compounds that inhibit Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2). lookchem.comchemicalbook.comchemicalbook.com These receptors are members of the receptor tyrosine kinase family, and their overactivity can lead to uncontrolled cell growth and proliferation. nih.govmdpi.com Inhibitors of EGFR and ErbB-2 are therefore important therapeutic agents in oncology. mdpi.comselleckchem.com The trifluorinated phenyl group derived from this compound is a key structural motif in these inhibitor scaffolds. lookchem.comchemicalbook.com

Research into new potential therapeutic agents has also utilized this compound as a foundational material. Its derivative, 2,4,5-Trifluorophenylacetic acid, is employed in the synthesis of novel imidazopyrazinone derivatives. lookchem.comchemicalbook.comchemicalbook.com These compounds are being investigated as potential inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, representing a continuous effort to discover new and improved treatments for type 2 diabetes. lookchem.comchemicalbook.comchemicalbook.com

Contributions to Materials Science Innovations

The utility of this compound extends beyond pharmaceuticals into the realm of advanced materials, particularly in the field of renewable energy.

In the development of next-generation solar energy technology, this compound serves as the precursor to a key component in perovskite solar cells (PSCs). ossila.com Its derivative, 2,4,5-Trifluorophenylacetic acid, is used as a bifunctional additive to enhance the performance and stability of these cells. ossila.comresearchgate.net

Perovskite materials have shown great promise for solar energy conversion due to their excellent optoelectronic properties. nih.gov However, defects in the perovskite crystal structure can lead to energy losses and degradation over time. nih.gov 2,4,5-Trifluorophenylacetic acid acts as a passivating agent. ossila.com The carboxylic acid group interacts with lead (Pb) clusters in the perovskite, neutralizing deep-energy-level defects. ossila.com Simultaneously, the hydrophobic trifluorobenzene part of the molecule helps to shield the perovskite layer from moisture, a key factor in improving the long-term stability of the solar cell. ossila.com

The incorporation of this additive has been shown to significantly improve the power conversion efficiency (PCE) and durability of perovskite solar cells. ossila.com

Table 1: Impact of 2,4,5-Trifluorophenylacetic Acid Additive on Perovskite Solar Cell Performance

| Performance Metric | Control Device | Device with Additive |

| Power Conversion Efficiency (PCE) | 22.95% | 24.56% |

| Stability (after 3912 hours in air) | - | 93.6% of initial efficiency |

This table is based on data for 2,4,5-Trifluorophenylacetic acid, a derivative of this compound. ossila.com

Stereochemical Aspects and Chiral Resolution of 2,4,5 Trifluoromandelic Acid

Principles of Enantiomeric Resolution of Fluorinated Mandelic Acid Derivatives

The primary challenge in handling a racemic mixture of a chiral compound like 2,4,5-Trifluoromandelic acid lies in the fact that enantiomers possess identical physical properties, such as solubility and melting point, making their separation by conventional techniques impossible. The foundational principle of enantiomeric resolution is the conversion of the enantiomeric pair into a mixture of diastereomers. wikipedia.orgnii.ac.jp This is typically achieved by reacting the racemic acid with a single, pure enantiomer of a chiral resolving agent, which is usually a chiral base. libretexts.org

The resulting products are diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, are not mirror images of each other. libretexts.org Consequently, these diastereomers exhibit different physical properties, including distinct solubilities in a given solvent system. This difference in solubility is the cornerstone of separation by techniques such as fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the fluorinated mandelic acid can be recovered by a simple acid-base reaction to remove the resolving agent. chemeurope.com

Diastereomeric Salt Formation and Crystallization Techniques

Diastereomeric salt formation is a widely applied and scalable method for the chiral resolution of acidic and basic compounds. pharmtech.comresearchgate.net For fluorinated mandelic acid derivatives, this process involves the reaction of the racemic acid with an enantiomerically pure chiral base in a suitable solvent. The choice of solvent is critical as it influences the solubility of the resulting diastereomeric salts. The goal is to find a solvent in which one diastereomer is significantly less soluble than the other, allowing it to crystallize out of the solution preferentially. rsc.org

Selection Criteria for Chiral Resolving Agents in Specific Systems

The success of a resolution by diastereomeric salt formation is highly dependent on the choice of the resolving agent. wikipedia.org The ideal agent should be readily available in high enantiomeric purity, cost-effective, and easily recoverable for reuse. For acidic compounds like this compound, chiral amines are the most common class of resolving agents. libretexts.org

Key selection criteria include:

Formation of Crystalline Salts: The agent must form well-defined, stable crystalline salts with the target acid.

Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a practical solvent.

Ease of Separation and Recovery: The crystallized salt should be easily separable by filtration, and the resolving agent should be straightforward to remove from the purified acid enantiomer.

Below is a table of chiral resolving agents commonly used for mandelic acid and its derivatives.

| Resolving Agent | Compound Type | Reference |

| (1R,2S)-(−)-Ephedrine | Chiral Amine | |

| (R)-α-Phenethylamine | Chiral Amine | nih.gov |

| Brucine | Chiral Amine (Alkaloid) | libretexts.org |

| Quinine | Chiral Amine (Alkaloid) | libretexts.org |

| Quinidine | Chiral Amine (Alkaloid) | citedrive.com |

| L-Proline | Chiral Amino Acid | |

| threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | Chiral Amine | nih.gov |

Methodologies for Optimizing Crystallization Parameters

To maximize the yield and enantiomeric purity of the desired product, several crystallization parameters must be carefully optimized. These parameters directly affect the nucleation and growth of the diastereomeric salt crystals.

Solvent Selection: The choice of solvent is paramount. A systematic screening of various solvents and solvent mixtures is often necessary to find the optimal system that provides the largest solubility difference between the diastereomers. nih.gov

Molar Ratio of Resolving Agent: The stoichiometry between the racemic acid and the resolving agent can influence the resolution efficiency. While a 1:1 molar ratio is common, sometimes using a substoichiometric amount of the resolving agent can be advantageous. nih.gov

Temperature Profile: The filtration temperature plays a crucial role. Cooling the solution can induce crystallization, but the rate of cooling must be controlled to prevent the co-precipitation of the more soluble diastereomer. nih.gov

Concentration: The concentration of the salts in the solution affects supersaturation, which is the driving force for crystallization. Optimal concentration levels need to be determined to ensure good yield without compromising purity.

Chromatographic Methods for Enantioseparation

Chromatographic techniques offer a powerful alternative to classical resolution, particularly for analytical-scale separations and for compounds that are difficult to resolve by crystallization. researchgate.net These methods rely on the differential interaction of the enantiomers with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic method for separating enantiomers. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). nih.gov

The principle of separation involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation. mdpi.com

For fluorinated mandelic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., CHIRALPAK® series), are widely used. nih.gov The selection of the mobile phase, which typically consists of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, along with an acidic additive like trifluoroacetic acid (TFA), is critical for achieving good resolution. nih.gov

The table below summarizes typical HPLC conditions used for the enantioseparation of mandelic acid derivatives.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analyte | Resolution (Rs) | Reference |

| CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/Isopropanol/TFA (90:10:0.1) | Mandelic acid | 2.21 | nih.gov |

| CHIRALPAK® IC | n-Hexane/Ethanol/TFA (85:15:0.1) | 4-methoxymandelic acid | 2.14 | nih.gov |

| Molecularly Imprinted Polymer (MIP) with (+)-mandelic acid template | Acetonitrile (B52724)/Acetic Acid (99:1) | (±)-mandelic acid | 2.33 | |

| Vancomycin-based CSP | 5% H3PO4/Acetonitrile (95:5) | 2,4-difluoro-phenylacetic acid | - | nih.gov |

Racemization and Recycling Strategies for Enhanced Enantiomeric Product Yields

A significant drawback of classical chiral resolution is that the theoretical maximum yield for the desired enantiomer is only 50%. chemeurope.com To overcome this limitation and improve the economic viability of the process, strategies involving racemization of the undesired enantiomer and its recycling are employed. wikipedia.org

Racemization is the process of converting an enantiomerically pure or enriched sample back into a racemic mixture. For mandelic acid derivatives, this can often be achieved under acidic or basic conditions or by heating. sciencemadness.orgcardiff.ac.uk The unwanted enantiomer, which remains in the mother liquor after the crystallization of the desired diastereomeric salt, is isolated and subjected to racemization. The resulting racemic mixture can then be fed back into the resolution process.

Advanced Analytical Methodologies for 2,4,5 Trifluoromandelic Acid Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of 2,4,5-Trifluoromandelic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral compounds like this compound, which exists as a pair of enantiomers, NMR is particularly valuable for determining enantiomeric purity. The direct analysis of enantiomers by NMR is challenging as they are spectroscopically indistinguishable in an achiral solvent. To overcome this, chiral derivatizing agents (CDAs) are employed.

The reaction of a racemic mixture of this compound with a chiral, enantiomerically pure derivatizing agent results in the formation of a mixture of diastereomers. These diastereomers have distinct physical and chemical properties, including different NMR spectra. Consequently, the signals corresponding to each diastereomer can be resolved, allowing for the quantification of the original enantiomers.

Given the presence of three fluorine atoms in this compound, ¹⁹F NMR spectroscopy offers significant advantages for chiral analysis. nih.govrsc.org The ¹⁹F nucleus has a high natural abundance (100%) and a large chemical shift range, which often leads to better signal separation and less spectral overlap compared to ¹H NMR. rsc.org The distinct chemical environments of the fluorine atoms in the diastereomeric derivatives can lead to well-resolved signals in the ¹⁹F NMR spectrum, facilitating accurate determination of the enantiomeric excess (ee). acs.org

Chiral derivatizing agents commonly used for carboxylic acids include chiral amines and alcohols, which form amides or esters, respectively. For instance, reaction with a chiral amine such as (R)-1-phenylethylamine would convert the (R)- and (S)-2,4,5-Trifluoromandelic acid into a pair of diastereomeric amides. The resulting ¹⁹F NMR spectrum would ideally show separate signals for the fluorine atoms of each diastereomer, with the integration of these signals directly correlating to the enantiomeric ratio.

Table 1: Representative ¹⁹F NMR Chemical Shift Differences in Diastereomers of a Fluorinated Carboxylic Acid after Derivatization

| Diastereomer | Derivatizing Agent | Solvent | ¹⁹F Chemical Shift (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Diastereomer 1 | (R)-1-Phenylethylamine | CDCl₃ | -115.2 | 0.2 |

| Diastereomer 2 | (R)-1-Phenylethylamine | CDCl₃ | -115.4 |

Note: This table is illustrative and based on typical chemical shift differences observed for fluorinated compounds after chiral derivatization.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection and quantification of compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for analyzing complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound, especially at trace levels. The liquid chromatography system separates the analyte from other components in a sample matrix, and the mass spectrometer provides sensitive and selective detection.

For acidic compounds like this compound, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar compounds. In the negative ion mode, this compound is readily deprotonated to form the [M-H]⁻ ion, which can be detected by the mass spectrometer. For enhanced specificity and lower detection limits, tandem mass spectrometry (MS/MS) is utilized. In this mode, the precursor ion ([M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification accuracy.

Table 2: Typical LC-MS/MS Parameters for the Quantification of a Fluorinated Aromatic Carboxylic Acid

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| Precursor Ion (Q1) | m/z 205.0 |

| Product Ion (Q3) | m/z 161.0 (corresponding to loss of CO₂) |

| Collision Energy | -15 eV |

Note: These parameters are representative and would require optimization for the specific analysis of this compound.

While direct LC-MS analysis is effective, chemical derivatization can further enhance the sensitivity and chromatographic performance for carboxylic acids. researchgate.net Derivatization modifies the analyte to improve its ionization efficiency and/or its retention on the chromatographic column. researchgate.net

Carboxylic acids are typically analyzed in the negative ion mode in ESI-MS, which can sometimes suffer from lower sensitivity and higher background noise compared to the positive ion mode. mdpi.com Charge reversal derivatization is a strategy that introduces a permanent positive charge to the analyte, allowing for its analysis in the more sensitive positive ion mode. longdom.org

This is achieved by reacting the carboxylic acid group of this compound with a derivatizing reagent that contains a quaternary ammonium (B1175870) or pyridinium (B92312) group. This reaction forms an amide or ester linkage and attaches a positively charged moiety to the molecule. The resulting derivative ionizes very efficiently in the positive ESI mode, leading to a significant improvement in sensitivity, often by several orders of magnitude. mdpi.com

Isotopic-coded derivatization is a powerful technique for accurate quantification in mass spectrometry, as it allows for the use of an ideal internal standard. nih.gov This method involves a pair of derivatizing reagents that are chemically identical but differ in their isotopic composition (e.g., one contains hydrogen while the other contains deuterium).

In a typical workflow, the sample containing this compound is derivatized with the "light" reagent, while a known amount of a standard is derivatized with the "heavy" reagent. The two are then mixed and analyzed by LC-MS. The derivatized analyte and the internal standard will have the same chromatographic retention time and ionization efficiency, but will be distinguishable by their mass-to-charge ratio. The ratio of the peak areas of the light and heavy derivatives provides a highly accurate measure of the analyte's concentration, as it corrects for variations in sample preparation, injection volume, and ion suppression.

Table 3: Examples of Derivatization Reagents for Carboxylic Acids

| Derivatization Strategy | Reagent Example | Functional Group Targeted | Purpose |

| Charge Reversal | N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acid | Enhance positive mode ESI sensitivity |

| Isotopic-Coded | d₀/d₄-Dansyl Hydrazine | Carboxylic Acid | Accurate quantification using a stable isotope-labeled internal standard |

Theoretical and Computational Investigations of 2,4,5 Trifluoromandelic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy. For a molecule like 2,4,5-Trifluoromandelic acid, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory) would be the primary tools.

These calculations would yield critical data on the molecule's optimized geometry, including bond lengths and angles. They would also provide insights into the electronic landscape, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map. This information is key to predicting regions of the molecule susceptible to nucleophilic or electrophilic attack. Energetic properties, including the heat of formation and dipole moment, provide data on the molecule's stability and polarity.

While detailed research findings are scarce, publicly available databases provide computationally derived properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅F₃O₃ | PubChem nih.gov |

| Molecular Weight | 206.12 g/mol | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 206.01907850 Da | PubChem nih.gov |

| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This approach is particularly useful for conformational analysis and studying non-covalent intermolecular interactions, which are critical for understanding the properties of carboxylic acids.

For this compound, MD simulations would reveal its conformational landscape. The molecule has rotational freedom around the C-C single bonds, allowing it to adopt various spatial arrangements (conformers). MD simulations can explore these different conformers, identify the most stable (lowest energy) structures, and calculate the energy barriers for conversion between them.

Furthermore, MD simulations excel at modeling intermolecular interactions. academie-sciences.fr For this compound in a condensed phase (liquid or solid) or in solution, these simulations can detail the formation and dynamics of hydrogen bonds. This includes the characteristic cyclic dimers formed between two carboxylic acid groups and the interactions between the acid and surrounding solvent molecules. Understanding these interactions is key to predicting physical properties like boiling point, solubility, and crystal packing.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | O=C-C-O-H: ~0° | 0.00 | ~75% |

| B | O=C-C-O-H: ~180° | +5.0 | ~15% |

| C | C-C-C-F: ~90° | +8.0 | ~10% |

Note: This table is a hypothetical representation of data that could be generated from a molecular dynamics or quantum chemical conformational study. The values are illustrative and not based on published research for this specific molecule.

Q & A

Q. What are the most reliable synthetic routes for 2,4,5-trifluoromandelic acid, and how can researchers optimize yield and purity?

The compound is typically synthesized via fluorination of mandelic acid derivatives or multi-step reactions involving nucleophilic substitution and decarboxylation. A three-step protocol using 2,3,5,6-tetrafluoroterephthalic acid derivatives (nucleophilic substitution with KF, hydrolysis under acidic conditions, and decarboxylation) achieves >92% yield . Purity optimization requires rigorous control of reaction temperature (e.g., 80–100°C for decarboxylation) and post-synthesis purification via recrystallization or preparative HPLC.

Q. What analytical techniques are critical for characterizing this compound, and what challenges arise in spectral interpretation?

Key techniques include:

- NMR Spectroscopy : NMR is essential for verifying fluorination patterns, but trifluoromethyl groups can cause splitting artifacts. NMR may require suppression of acidic proton exchange effects using DMSO-d₆ .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight but may show fragmentation due to labile fluorine substituents .

- X-ray Crystallography : Limited by crystal formation challenges; co-crystallization with stabilizing agents (e.g., crown ethers) is recommended .

Q. How should researchers handle this compound to ensure safety and minimize environmental impact?

The compound shares hazards with fluorinated aromatics, including skin/eye irritation and aquatic toxicity. Use fume hoods, nitrile gloves, and closed waste systems. Environmental protocols require neutralization with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Discrepancies often arise from solvent polarity and measurement techniques. For solubility:

Q. What strategies are effective for improving enantiomeric purity in asymmetric synthesis of this compound?

Chiral resolution via diastereomeric salt formation (e.g., using (R)-α-methylbenzylamine) achieves >98% ee. Alternatively, enzymatic catalysis (lipases or esterases) with fluorinated substrates can enhance stereoselectivity. Monitor enantiomeric excess using chiral HPLC columns (e.g., Chiralpak IA) .

Q. How do fluorination patterns influence the compound’s reactivity in downstream applications (e.g., drug synthesis)?

The 2,4,5-trifluoro configuration increases electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution (SNAr) reactions. However, steric hindrance from fluorine atoms may reduce reaction rates in bulky reagents. Computational DFT studies (e.g., Gaussian09) can predict reactive sites .

Methodological and Data Analysis

Q. What experimental design principles are critical for studying this compound’s metabolic pathways?

Use isotopic labeling (e.g., -tagged compounds) paired with LC-MS/MS to track metabolites. Include negative controls (e.g., hepatic microsomes without NADPH) to distinguish enzymatic vs. non-enzymatic degradation. Validate findings with in vivo models (e.g., rodent pharmacokinetics) .

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

Standardize assay conditions (e.g., pH, temperature, cell lines) and validate with reference compounds. For cell-based assays, account for fluorine’s membrane permeability effects by normalizing data to intracellular concentration metrics .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.